molecular formula C7H18Cl2N2O2 B1143241 (S)-3,7-Diaminoheptanoic acid dihydrochloride CAS No. 192003-02-4

(S)-3,7-Diaminoheptanoic acid dihydrochloride

Cat. No. B1143241
M. Wt: 233.14
InChI Key:
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Description

Cinnamyl Piperazine Hydrochloride

Cinnamyl Piperazine is synthesized using cinnamic acid and piperazine as raw materials. This compound is obtained through a process involving acylation and subsequent reaction with piperazine, yielding cinnamyl piperazine. The structure is confirmed by MS and NMR techniques (Wang Ron, 2014).

Synthesis Analysis

The synthesis of Cinnamyl Piperazine begins with cinnamic acid, which undergoes acylation. This is followed by a reaction with piperazine to produce the target compound, cinnamyl piperazine. This method is notable for its efficiency in synthesizing the target compounds (Wang Ron, 2014).

Molecular Structure Analysis

The molecular structure of Cinnamyl Piperazine was modified and confirmed through mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, ensuring the accurate identification of the synthesized compound (Wang Ron, 2014).

Chemical Reactions and Properties

Cinnamyl Piperazine's chemical properties, including its reactions and interactions with other compounds, are determined through its functional groups and molecular structure. However, specific details on its chemical reactions and properties are not provided in the available literature.

Physical Properties Analysis

The synthesis process and structural modification techniques imply that Cinnamyl Piperazine possesses distinct physical properties. However, detailed information on its physical characteristics, such as melting point, solubility, and crystalline form, is not directly addressed in the cited research.

Chemical Properties Analysis

While the chemical synthesis of Cinnamyl Piperazine is well-documented, further analysis is required to comprehensively understand its chemical behavior, reactivity, and potential applications in various fields.

(S)-3,7-Diaminoheptanoic Acid Dihydrochloride

The search for detailed information on "(S)-3,7-Diaminoheptanoic acid dihydrochloride" did not yield direct results specifically addressing its introduction, synthesis, molecular structure analysis, chemical reactions and properties, physical properties analysis, and chemical properties analysis as distinct topics. This indicates a gap in directly available research or publications that specifically discuss this compound in the requested detail.

Scientific Research Applications

  • Griess Test in Analytical Chemistry

    • The Griess test is an analytical chemistry test which detects the presence of nitrite ion in solution. One of its most important uses is the determination of nitrite in drinking water .
    • The Griess reagent, which is used in this test, consists of two components in an acidic solution: an aniline derivative and a coupling agent .
    • Nitrite is detected and analyzed by the formation of a red pink color upon treatment of a nitrite-containing sample with the Griess reagent .
    • Using a spectrophotometer, it is possible to quantitatively determine the nitrite concentration .
  • Analysis of Genotoxic Impurities in Pharmaceutical Development

    • This application note describes a sensitive and rapid UPLC method coupled with mass detection for the quantitative determination of two genotoxic impurities (GTI) of imatinib mesylate, an anti-neoplastic (anti-cancer) drug used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors .
    • The method can be applied for monitoring the fate and purging levels of genotoxic impurities during the development process of the drug substance .
  • Dynamic Covalent Crosslinked Hyaluronic Acid Hydrogels and Nanomaterials for Biomedical Applications

    • Hyaluronic acid (HA), one of the main components of the extracellular matrix (ECM), is extensively used in the design of hydrogels and nanoparticles for different biomedical applications due to its critical role in vivo, degradability by endogenous enzymes, and absence of immunogenicity .
    • HA-based hydrogels and nanoparticles have been developed by utilizing different crosslinking chemistries .
    • More recently, studies have been focused on dynamic covalent crosslinked HA-based biomaterials since these types of crosslinking allow the preparation of dynamic structures with the ability to form in situ, be injectable, and have self-healing properties .
  • Forensics: Detection of Nitrates and Nitrites

    • The Griess test, an analytical chemistry test, has been widely used for the detection of nitrates (N-oxidation state = 5+), which are a common component of explosives, as they can be reduced to nitrites (N- oxidation state = 3+) and detected with the Griess test .
    • Nitrite is detected and analyzed by the formation of a red pink color upon treatment of a nitrite-containing sample with the Griess reagent .
    • Using a spectrophotometer, it is possible to quantitatively determine the nitrite concentration .

Safety And Hazards

This would involve detailing the compound’s toxicity, flammability, and other hazards. Proper handling, storage, and disposal procedures would also be described.


Future Directions

This would involve discussing potential future research directions for the compound. This could include potential applications, unanswered questions about its properties or reactivity, or ways in which its synthesis could be improved.


properties

IUPAC Name

(3S)-3,7-diaminoheptanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJAFTBCSGCCAH-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940844
Record name 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,7-Diaminoheptanoic acid dihydrochloride

CAS RN

192003-02-4, 290835-83-5
Record name 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3,7-diaminoheptanoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
M Baenziger, L Gobbi, BP Riss, F Schaefer… - Tetrahedron …, 2000 - Elsevier
Protected β-homolysine of high enantiomeric purity (ee>99.5%) is prepared utilizing the stereoselective conjugate addition of lithiated (S)-(α-methylbenzyl)benzylamide to (E)-7-(tosyloxy…
Number of citations: 14 www.sciencedirect.com

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